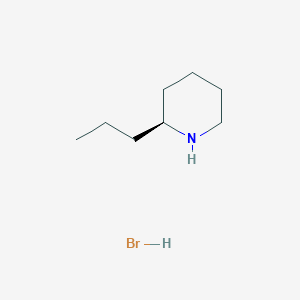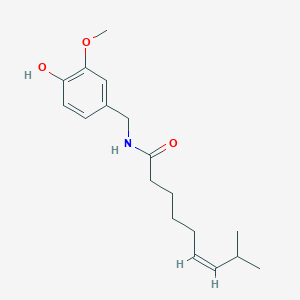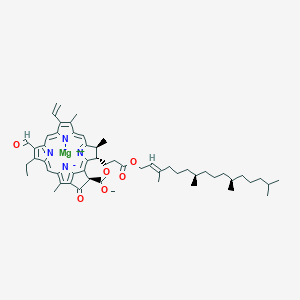
Coniine hydrobromide
Descripción general
Descripción
Coniine hydrobromide is a neurotoxic piperidine alkaloid found in poison hemlock (Conium maculatum L.) . It is considered to be a racemic mixture first described by Gieseke in 1827; von Hoffman confirmed the structure in 1881; Ladenburg performed synthesis in 1886 . It is the most important alkaloid of the hemlock plants .
Synthesis Analysis
Coniine enjoys the unique distinction of being the first alkaloid produced synthetically . The original synthesis of Coniine was performed by Ladenburg in 1886 . Ladenburg heated N-methylpyridine iodide to 250 °C, to obtain 2-methylpyridine. He then performed a Knoevenagel condensation with acetaldehyde in anhydrous zinc chloride to yield 2-propenylpyridine .
Molecular Structure Analysis
The molecular formula of Coniine hydrobromide is C8H18BrN . The average mass is 208.139 Da and the monoisotopic mass is 207.062256 Da .
Physical And Chemical Properties Analysis
Coniine hydrobromide is a colorless alkaline liquid . The molecular formula is C8H18BrN, with an average mass of 208.139 Da and a monoisotopic mass of 207.062256 Da .
Aplicaciones Científicas De Investigación
1. Historical and Ecological Significance
Coniine, a polyketide-derived alkaloid known for its toxicity, has a historical significance as it was the poison that led to Socrates' death. Its role in ecology, especially in carnivorous plants, remains unclear despite its presence in several plant species like poison hemlock (Conium maculatum L.) and some Sarracenia and Aloe species. Its biosynthesis involves a polyketide synthase pathway, initiating from butyryl-CoA and malonyl-CoA building blocks (Hotti & Rischer, 2017).
2. Antinociceptive Properties
Research has explored coniine's potential for pain relief. Studies indicate its significant antinociceptive effects, as demonstrated in mice models using thermal and chemical pain models. These effects suggest the potential medical use of coniine for pain management without the addictive side effects often seen with other analgesics (Arıhan et al., 2009).
3. Interactions with Nicotinic Receptors
Coniine's mechanism of action involves its interaction with nicotinic acetylcholine receptors (nAChRs). Studies comparing its effects in rats and chicks have shown species-specific variations in coniine-induced teratogenesis and receptor binding affinity. These findings contribute to understanding the toxicological and pharmacological profile of coniine across different species (Forsyth et al., 1996).
4. Teratogenic Effects and Molecular Mechanisms
Coniine's teratogenicity, particularly its ability to cause birth defects like arthrogryposis, is attributed to its action on fetal muscle-type nAChRs. Research indicates stereoselectivity in its interaction with these receptors, offering insight into its molecular mechanism of teratogenesis (Green et al., 2013).
5. Enantiomer Potency and Toxicity
The potency and toxicity of coniine enantiomers have been studied, showing a stereoselective difference in their biological activity. This research is crucial in understanding the differential toxic effects of coniine's optical isomers (Lee et al., 2008).
6. Neuropharmacological Effects
Coniine has been examined for its influence on synaptic transmission, revealing its capability to block transmission through the superior cervical ganglion and the neuromuscular junction. These studies contribute to a better understanding of its neuropharmacological profile (Sampson et al., 1966).
Mecanismo De Acción
Target of Action
Coniine hydrobromide, an alkaloid derived from poison hemlock (Conium maculatum), primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
Coniine enantiomers act as agonists at the nicotinic acetylcholine receptors . This means they bind to these receptors and activate them, mimicking the action of the neurotransmitter acetylcholine.
Biochemical Pathways
The biosynthesis of coniine involves the non-enzymatic cyclisation of 5-oxooctylamine to γ-coniceine, a Schiff base differing from coniine only by its carbon-nitrogen double bond in the ring . This pathway results in natural coniine that is a mixture—a racemate—composed of two enantiomers, the stereoisomers (S)-(+)-coniine and ®-(-)-coniine . Both enantiomers are toxic, with the ®-enantiomer being the more biologically active and toxic of the two .
Result of Action
The primary result of coniine’s action is the disruption of the central nervous system . This is due to its prolonged activation of nicotinic acetylcholine receptors, which leads to overstimulation and eventual exhaustion of the receptors. The ultimate consequence is respiratory paralysis, which can be fatal .
Action Environment
The toxicity of coniine can be influenced by various environmental factors. For instance, young plants in the first year of growth are less toxic than mature plants, and those growing in the warmer southern states appear to be more toxic than those in the northern areas . Furthermore, the toxicity of coniine can be affected by its form and route of administration, with ingestion and extended exposure being particularly dangerous .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-propylpiperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.BrH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPAYPMHXMUAF-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CCCCN1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coniine hydrobromide | |
CAS RN |
637-49-0 | |
| Record name | Piperidine, 2-propyl-, hydrobromide (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coniine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coniine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CONIINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92KKC0S28T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















